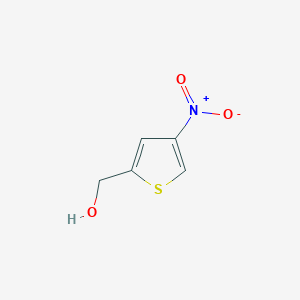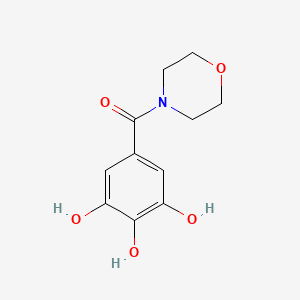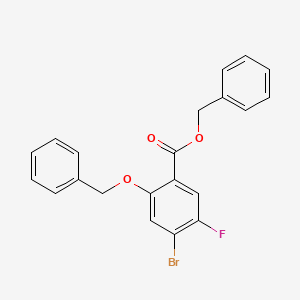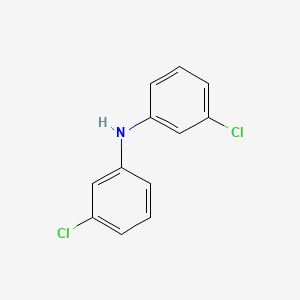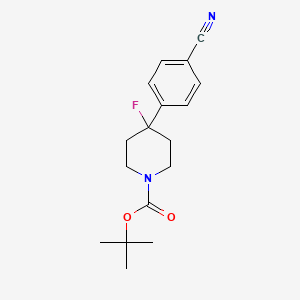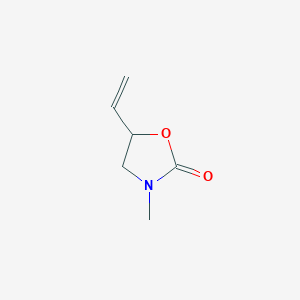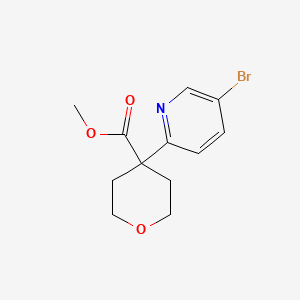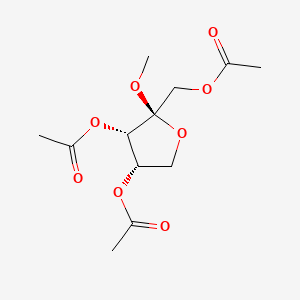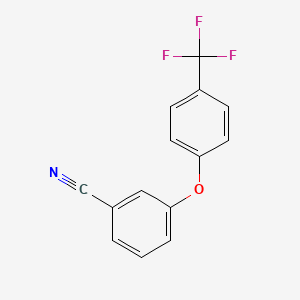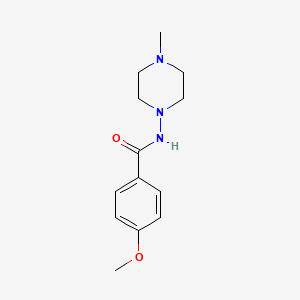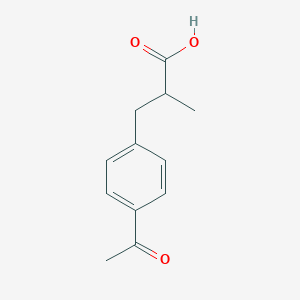![molecular formula C13H9NO2S B13965463 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C13H9NO2S and a molecular weight of 243.28 g/mol This compound features a pyrrolo[2,1-b]thiazole core substituted with a phenyl group at the 6-position and a carboxylic acid group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.
科学的研究の応用
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its possible anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-b]thiazole-7-carboxylic acid: Lacks the phenyl group, which may affect its reactivity and biological activity.
6-Methylpyrrolo[2,1-b]thiazole-7-carboxylic acid: Substitution of the phenyl group with a methyl group can lead to different chemical and biological properties.
6-Phenylpyrrolo[2,1-b]thiazole-5-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s reactivity and interactions.
Uniqueness
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid is unique due to the presence of both the phenyl and carboxylic acid groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse functionalization, making it a versatile compound in various research applications .
特性
分子式 |
C13H9NO2S |
|---|---|
分子量 |
243.28 g/mol |
IUPAC名 |
6-phenylpyrrolo[2,1-b][1,3]thiazole-7-carboxylic acid |
InChI |
InChI=1S/C13H9NO2S/c15-13(16)11-10(9-4-2-1-3-5-9)8-14-6-7-17-12(11)14/h1-8H,(H,15,16) |
InChIキー |
SBKFRZIEYAFPPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN3C=CSC3=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


